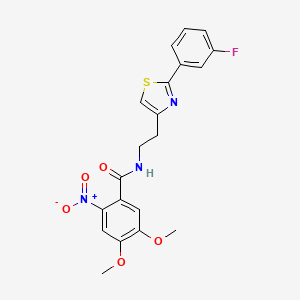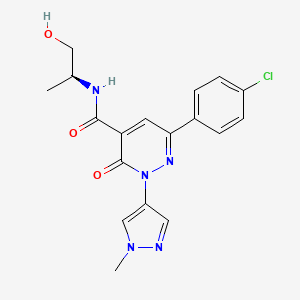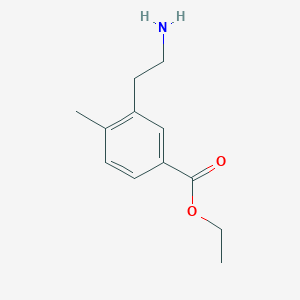
4,5-Dimethyl-2-(4-methylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(4-methylphenyl)pyridine (4,5-DMPMP) is a heterocyclic aromatic compound that is widely used in the synthesis of various organic molecules. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4,5-DMPMP has many applications in scientific research, including its use as an intermediate in the synthesis of pharmaceuticals and other organic molecules, and as a reagent in organic reactions.
Applications De Recherche Scientifique
Chemical Standards in Ion Mobility Spectrometry
4,5-Dimethyl-2-(4-methylphenyl)pyridine is studied for its potential use in ion mobility spectrometry. This technique can be used for identifying and quantifying compounds in a gas phase. The research demonstrates the compound's ability to yield protonated molecules, which is significant for understanding its reactivity and potential applications in chemical analysis (Eiceman, Nazarov, & Stone, 2003).
Optical Nonlinearities in Pyridinium Salts
The compound shows promise in the field of optical nonlinearities. This is particularly relevant for materials used in photonics and telecommunications. The studies indicate that different derivatives of the compound, including pyridinium salts, display varying degrees of optical nonlinearity, which is a key property for developing advanced optical materials (Coe et al., 2003).
Synthesis of Pyrazolopyridines with Antioxidant and Antitumor Activities
Recent research has explored the synthesis of pyrazolopyridine derivatives using this compound. These compounds have shown significant antioxidant and antitumor activities, indicating potential applications in medicinal chemistry and cancer therapy (El‐Borai et al., 2013).
Applications in mGlu5 Receptor Antagonism
Studies have demonstrated the compound's relevance in neuroscience research, specifically as a metabotropic glutamate subtype 5 receptor antagonist. This is important for developing therapeutic agents for neurological disorders (Cosford et al., 2003).
DNA Quadruplex Binding Ligand Synthesis
The compound is being researched for its potential in cancer treatment through the stabilization of quadruplex DNA structures. This approach is gaining interest as a novel pathway for inhibiting telomerase in cancer cells (Smith et al., 2009).
Photoinduced Intramolecular Electron Transfer
This compound is studied for its unique photochemical properties, particularly in the context of intramolecular electron transfer. Such properties are crucial for developing new materials for photochemical applications (Szydłowska et al., 2003).
Potential in Nonlinear Optical Analysis
The compound has shown significant potential in the field of nonlinear optics (NLO). This is crucial for the development of new materials with applications in high-tech optoelectronic devices (Hussain et al., 2020).
Propriétés
IUPAC Name |
4,5-dimethyl-2-(4-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHGRQDLBQZPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)

![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)


![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)


![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2698484.png)